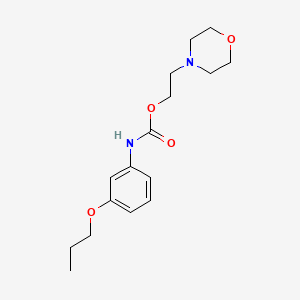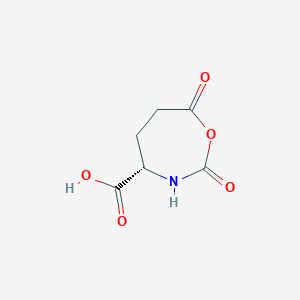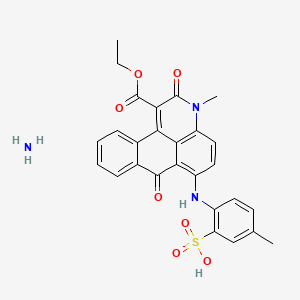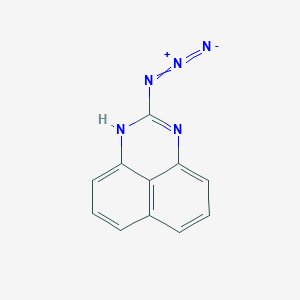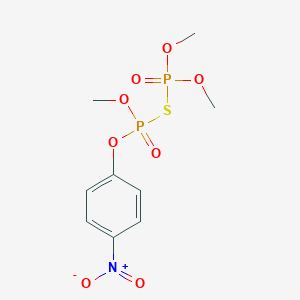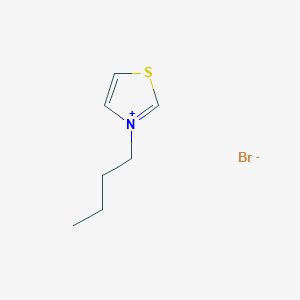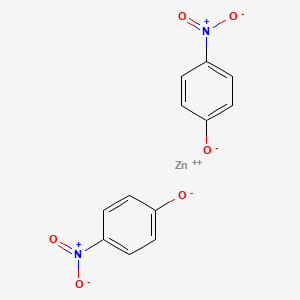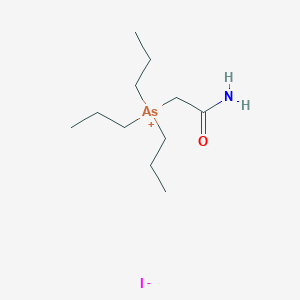
(2-Amino-2-oxoethyl)(tripropyl)arsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-2-oxoethyl)(tripropyl)arsanium iodide is a chemical compound known for its unique structure and properties. It is an arsonium compound, which means it contains an arsenic atom bonded to organic groups.
Preparation Methods
The synthesis of (2-Amino-2-oxoethyl)(tripropyl)arsanium iodide typically involves the reaction of tripropylarsine with a suitable precursor containing the 2-amino-2-oxoethyl group. The reaction conditions often require a controlled environment to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
(2-Amino-2-oxoethyl)(tripropyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one group in the molecule with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2-Amino-2-oxoethyl)(tripropyl)arsanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-2-oxoethyl)(tripropyl)arsanium iodide involves its interaction with molecular targets in biological systems. The arsenic atom in the compound can form bonds with various biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
(2-Amino-2-oxoethyl)(tripropyl)arsanium iodide can be compared with other arsonium compounds, such as:
- (2-Amino-2-oxoethyl)(triphenyl)arsanium iodide
- (2-Amino-2-oxoethyl)(tributyl)arsanium iodide
These compounds share similar structures but differ in the organic groups attached to the arsenic atom. The unique properties of this compound make it particularly useful in certain applications .
Properties
CAS No. |
64019-52-9 |
|---|---|
Molecular Formula |
C11H25AsINO |
Molecular Weight |
389.15 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl)-tripropylarsanium;iodide |
InChI |
InChI=1S/C11H24AsNO.HI/c1-4-7-12(8-5-2,9-6-3)10-11(13)14;/h4-10H2,1-3H3,(H-,13,14);1H |
InChI Key |
VNBMTNRONIRZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[As+](CCC)(CCC)CC(=O)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


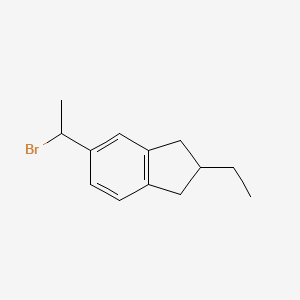
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
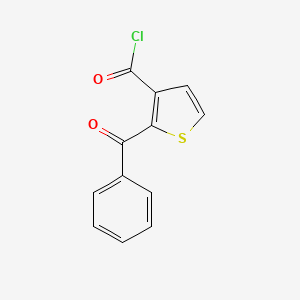
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
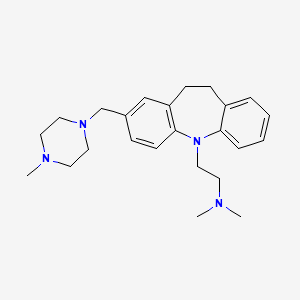
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)
